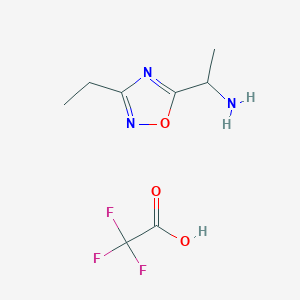
3-Benzyl-1-phenyl-piperazine dihydrochloride
Overview
Description
3-Benzyl-1-phenyl-piperazine dihydrochloride is a chemical compound that falls under the category of piperazines . Piperazines are a group of compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction, in the presence of DBU, leads to protected piperazines. The protected piperazines are then deprotected with PhSH, followed by a selective intramolecular cyclization reaction .
Molecular Structure Analysis
The molecular formula of this compound is C17H22Cl2N2 . The average mass is 252.354 Da and the monoisotopic mass is 252.162643 Da .
Chemical Reactions Analysis
Piperazine compounds, including this compound, mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Scientific Research Applications
Fungicidal Activity
3-Piperazine derivatives, including compounds structurally related to 3-Benzyl-1-phenyl-piperazine, have been studied for their fungicidal activity. A study by Wieczorek et al. (2014) found that 3-piperazine-bis(benzoxaborole) demonstrated higher inhibitory activity against several filamentous fungi strains compared to standard antibiotics, highlighting the potential of piperazine derivatives in antifungal applications (Wieczorek et al., 2014).
Metabolic Pathway Studies
Piperazine derivatives have been examined for their metabolic pathways, crucial for understanding their pharmacological profiles. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying various metabolites and the enzymes involved in its metabolism (Hvenegaard et al., 2012).
Analgesic and Anti-inflammatory Properties
Some piperazine derivatives have been found to possess significant analgesic and anti-inflammatory properties. Köksal et al. (2007) synthesized and evaluated novel Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones, noting their high analgesic activities compared to their anti-inflammatory effects (Köksal et al., 2007).
Antimuscarinic Activity
Piperazine compounds have been synthesized for potential antimuscarinic activity, which can be useful in treating conditions like urinary incontinence. Kaiser et al. (1993) reported on substituted 1-phenyl-3-piperazinyl-2-propanones with promising antimuscarinic properties (Kaiser et al., 1993).
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1-phenyl-piperazine dihydrochloride are the central and autonomic nervous systems . It has been found to have affinity for α1- and α2-adrenoceptors , which play a crucial role in the regulation of blood pressure and smooth muscle function .
Mode of Action
This compound interacts with its targets by binding directly and selectively to these receptors . This interaction results in changes in the functioning of the nervous system and the regulation of blood pressure and smooth muscle .
Biochemical Pathways
The compound affects the biochemical pathways related to the serotonin system . It has been demonstrated that pharmacological activation of the serotonin 2C receptor (5-HT2CR) can modulate the behavioral and neurochemical effects of certain substances . The downstream effects of this interaction include changes in mood, behavior, and physiological responses.
Pharmacokinetics
It is known that similar compounds, such as piperazine, are partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of this compound, influencing its effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action include changes in the functioning of the nervous system, blood pressure regulation, and smooth muscle function . These effects can lead to changes in mood, behavior, and physiological responses .
properties
IUPAC Name |
3-benzyl-1-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.2ClH/c1-3-7-15(8-4-1)13-16-14-19(12-11-18-16)17-9-5-2-6-10-17;;/h1-10,16,18H,11-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQAYPZUFGSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
![{[1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl}methylamine hydrochloride](/img/structure/B1523508.png)
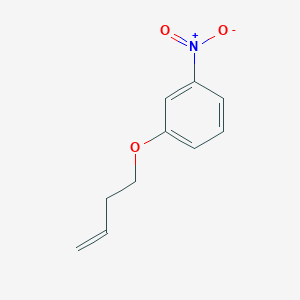
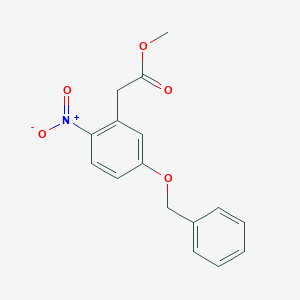
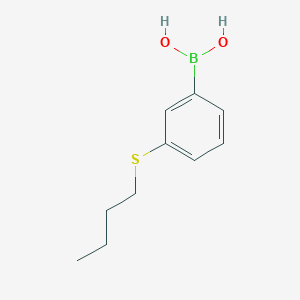
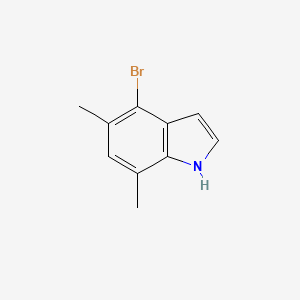
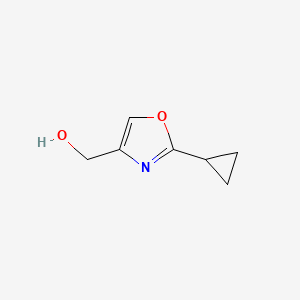
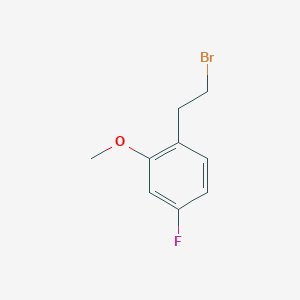

![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
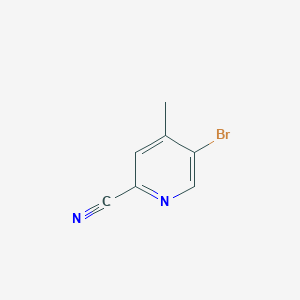
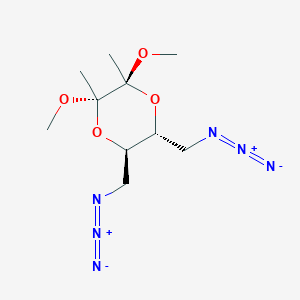
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
